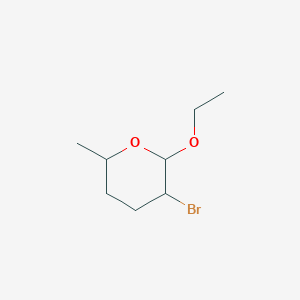![molecular formula C15H15ClN2O B14638223 3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride CAS No. 56236-48-7](/img/structure/B14638223.png)
3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride is a synthetic organic compound with a complex structure It belongs to the class of pyridinium salts and is characterized by the presence of a carbamoyl group, a vinyl-substituted phenyl group, and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridinium Ion: Pyridine is treated with an alkylating agent, such as methyl iodide, to form the pyridinium ion.
Introduction of the Carbamoyl Group: The pyridinium ion is then reacted with a carbamoyl chloride derivative under basic conditions to introduce the carbamoyl group.
Attachment of the Vinyl-Substituted Phenyl Group: The final step involves the reaction of the intermediate with a vinyl-substituted benzyl chloride under nucleophilic substitution conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the carbamoyl group.
Substitution: The vinyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified carbamoyl groups.
Substitution: Substituted derivatives with new functional groups attached to the vinyl group.
Scientific Research Applications
3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamoyl group may participate in hydrogen bonding, while the vinyl-substituted phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Carbamoyl-1-(4-nitrobenzyl)pyridinium chloride: Similar structure but with a nitro group instead of a vinyl group.
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride: Contains two nitro groups on the phenyl ring.
Methylpyridinium chloride: Lacks the carbamoyl and vinyl-substituted phenyl groups.
Uniqueness
3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride is unique due to the presence of the vinyl-substituted phenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
56236-48-7 |
|---|---|
Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C15H14N2O.ClH/c1-2-12-5-7-13(8-6-12)10-17-9-3-4-14(11-17)15(16)18;/h2-9,11H,1,10H2,(H-,16,18);1H |
InChI Key |
MOHVLJUURSLYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


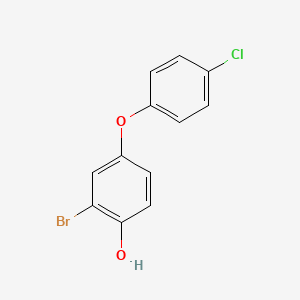


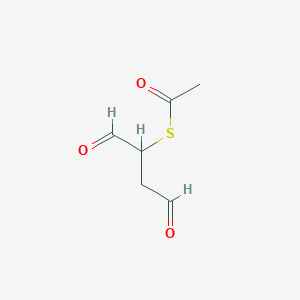
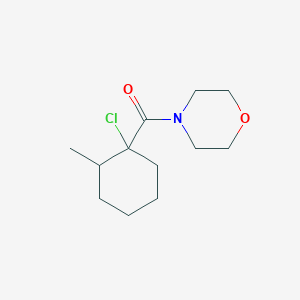
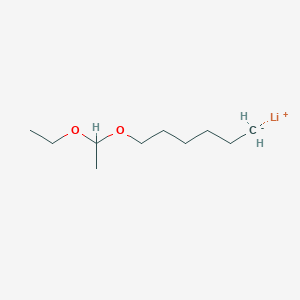
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)

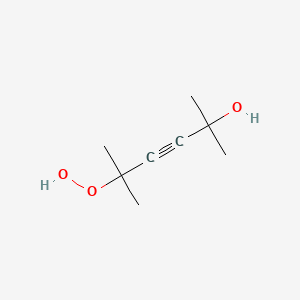
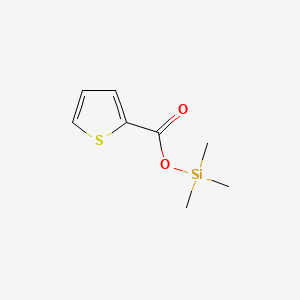

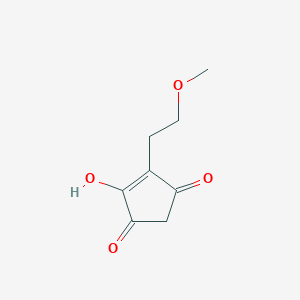
![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)
